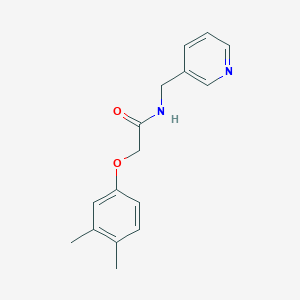
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. This compound has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. This compound has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using this compound in lab experiments.
将来の方向性
Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of this compound with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChIキー |
GANHMGVDJZMTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)

